

# Dissolution and Preparation of SIRT7 Inhibitor 97491: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of **SIRT7 inhibitor 97491** for use in a range of experimental settings. The following information is designed to ensure accurate and reproducible results in both in vitro and in vivo studies.

## **Chemical and Physical Properties**

**SIRT7 inhibitor 97491** is a potent and specific inhibitor of Sirtuin 7 (SIRT7), a member of the NAD+-dependent deacetylase family.[1][2][3][4][5] Inhibition of SIRT7 by this compound leads to an increase in the acetylation of p53, a critical tumor suppressor protein, thereby promoting apoptosis through the caspase pathway.[1][3][4][5][6]

Property	Value	Source	
Molecular Weight	285.73 g/mol	[1][2][3][4][7]	
Formula	C15H12CIN3O	[1][2][3][7]	
CAS Number	1807758-81-1	[1][2][3][7]	
Appearance	Off-white to light yellow solid	[3]	
Purity	≥98% (HPLC) [8]		
IC50	325 nM	[1][2][3][4][5]	



## **Solubility Data**

The solubility of **SIRT7 inhibitor 97491** is a critical factor for the preparation of stock solutions. It is highly soluble in dimethyl sulfoxide (DMSO).[4][8] It is important to use fresh, anhydrous DMSO to achieve maximum solubility, as moisture can reduce the solubility of the compound. [2] Sonication is also recommended to facilitate dissolution.[1]

Solvent	Solubility	Notes
DMSO	≥ 57 mg/mL (199.48 mM)	Use fresh, anhydrous DMSO. Sonication can aid dissolution. [1][2]
Ethanol	~2 mg/mL	[9]
Water	Insoluble	[9]

## Experimental Protocols In Vitro Stock Solution Preparation

For cell-based assays, a concentrated stock solution in DMSO is typically prepared and then diluted to the final working concentration in the cell culture medium.

#### Materials:

- SIRT7 inhibitor 97491 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional, but recommended)

#### Protocol:



- Weighing the Compound: Accurately weigh the desired amount of SIRT7 inhibitor 97491
  powder in a sterile microcentrifuge tube.
- Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).

#### Dissolution:

- Vortex the solution vigorously for 1-2 minutes.
- If the compound is not fully dissolved, sonicate the solution for 5-10 minutes. Gentle warming in a water bath (37°C) can also be used to aid dissolution.

#### Storage:

- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Protect from light.[3]

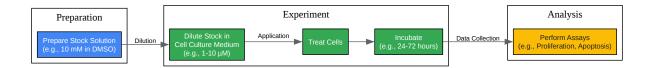
Table for Preparing Stock Solutions in DMSO:

Desired Stock Concentration	For 1 mg of Compound	For 5 mg of Compound	For 10 mg of Compound
1 mM	3.4998 mL	17.499 mL	34.9981 mL
5 mM	0.7000 mL	3.4998 mL	6.9996 mL
10 mM	0.3500 mL	1.7499 mL	3.4998 mL
20 mM	0.1750 mL	0.8750 mL	1.7499 mL
50 mM	0.0700 mL	0.3500 mL	0.7000 mL

Note: These volumes are calculated based on a molecular weight of 285.73 g/mol .[1]

## In Vitro Experimental Workflow





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Caption: Workflow for in vitro experiments using SIRT7 inhibitor 97491.

### **In Vivo Formulation Preparation**

For animal studies, a multi-component vehicle is typically required to ensure the solubility and bioavailability of the inhibitor. The following protocol is a general guideline and may need to be optimized for specific animal models and administration routes.

#### Materials:

- SIRT7 inhibitor 97491 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Sterile Saline or Phosphate-Buffered Saline (PBS)
- Sterile tubes
- Vortex mixer
- Sonicator

Protocol for Intraperitoneal (i.p.) Injection:



This formulation is based on a commonly recommended vehicle for compounds with poor aqueous solubility.[1]

- Prepare a Concentrated Stock in DMSO: Prepare a concentrated stock solution of SIRT7 inhibitor 97491 in DMSO (e.g., 50 mg/mL).[2] Ensure the compound is completely dissolved, using sonication if necessary.
- Sequential Addition of Solvents: The order of solvent addition is critical.
  - In a sterile tube, add the required volume of the DMSO stock solution.
  - Add PEG300 (e.g., to a final concentration of 40%) to the DMSO stock and mix thoroughly until the solution is clear.
  - Add Tween-80 (e.g., to a final concentration of 5%) and mix until the solution is clear.
  - Finally, add sterile saline or PBS (e.g., to a final concentration of 45%) to reach the final desired volume and concentration. Mix thoroughly.
- Final Formulation: The final formulation should be a clear solution. If precipitation occurs, gentle warming and sonication may be used. It is recommended to prepare this formulation fresh on the day of use.[2][3]

Example Formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):

To prepare 1 mL of a 2 mg/mL working solution:

- Start with a 50 mg/mL stock in DMSO.
- Take 40 μL of the 50 mg/mL DMSO stock (contains 2 mg of the inhibitor).
- Add 400 μL of PEG300 and mix.
- Add 50 μL of Tween-80 and mix.
- Add 510 μL of saline to bring the total volume to 1 mL.



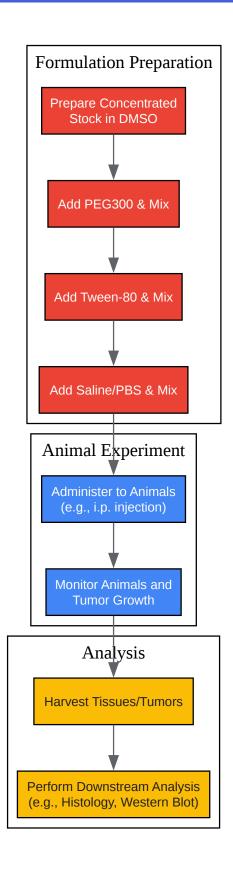
Note: For nude or sensitive mice, the DMSO concentration should be kept below 2%.[1] The ratios of PEG300 and Tween-80 can be adjusted to improve solubility.[1]

Dosage and Administration:

A reported effective dosage in a xenograft mouse model was 2 mg/kg, administered via intraperitoneal injection for three weeks (excluding weekends).[1][3] Another study reported a dosage of 20 mg/kg/day via i.p. injection for 3 weeks.[5]

## **In Vivo Experimental Workflow**





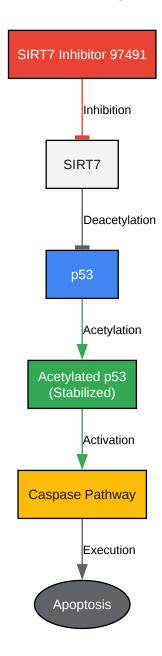
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Caption: Workflow for in vivo experiments using SIRT7 inhibitor 97491.



## **Signaling Pathway**

SIRT7 inhibitor 97491 exerts its anticancer effects by modulating the p53 pathway.



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Caption: Mechanism of action of SIRT7 inhibitor 97491.

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